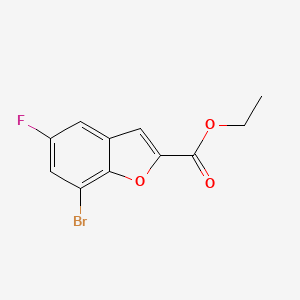

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUAJFGQTMRKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate typically involves the bromination and fluorination of benzofuran derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution on the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar bromination and fluorination reactions. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, oxidized or reduced forms of the compound, and other functionalized benzofuran compounds .

Scientific Research Applications

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of halogens (Br, F) and ester groups critically determine the reactivity and applications of benzofuran derivatives. Below is a comparative analysis:

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate | Br (C7), F (C5), CO₂Et (C2) | 311.09 g/mol | Enhanced electrophilicity due to electron-withdrawing F and Br; planar structure |

| Ethyl 5-bromo-1-benzofuran-2-carboxylate | Br (C5), CO₂Et (C2) | 283.11 g/mol | Reduced steric hindrance; used as a precursor in antimicrobial agent synthesis |

| 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran | Br (C5), F (C4-phenyl), S=O, Me (C7) | 398.27 g/mol | Sulfinyl group enhances solubility; fluorophenyl moiety improves bioavailability |

| Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate | F (C2-phenyl), NH₂ (C2), CO₂Et (C3) | 265.30 g/mol | Thiophene core offers distinct π-conjugation; amino group facilitates derivatization |

Key Observations :

- Fluorine at C5 enhances electron-withdrawing effects, stabilizing the carboxylate group .

- Core Heterocycle: Benzofuran derivatives generally exhibit higher aromatic stability compared to thiophene analogs (e.g., ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate), which may influence their metabolic stability .

Pharmacological Activity

- Ethyl 5-bromo-1-benzofuran-2-carboxylate : Demonstrates moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) due to bromine’s electronegativity enhancing membrane disruption .

- 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran : Shows anticancer activity (IC₅₀ = 12 µM against HeLa cells) attributed to the sulfinyl group’s role in ROS generation .

- This compound: While direct data are lacking, the dual halogenation likely amplifies bioactivity compared to mono-halogenated analogs, as seen in related fluoro-bromo aryl compounds .

Biological Activity

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a halogenated benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, enhancing its interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a fused bicyclic structure consisting of a benzene ring and a furan ring. The specific substitutions at the 7 and 5 positions are crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.

- Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, modulating their activity and influencing cellular responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | EED (Embryonic ectoderm development) | TBD | Potential anticancer activity |

| Mthis compound | GSK-3β | 0.73 | Inhibitor of glycogen synthase kinase |

| Methyl 7-chloro-5-fluorobenzofuran-2-carboxylate | CDK-2 | TBD | Selective inhibitor |

Note : TBD indicates that the value is yet to be determined or reported.

Case Studies

- Anticancer Activity : A study investigating the effects of various benzofuran derivatives, including this compound, found significant inhibition of cancer cell lines. The compound demonstrated potential as a lead compound for further development in cancer therapeutics.

- Anti-inflammatory Properties : Research into the anti-inflammatory effects of halogenated benzofurans revealed that this compound could inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases.

- Comparative Studies : When compared with structurally similar compounds, this compound exhibited superior binding affinity towards certain targets, indicating its potential as a more effective therapeutic agent.

Q & A

Q. What are the key steps for synthesizing Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate, and how can its purity be validated?

Methodological Answer :

- Synthesis : Start with a benzofuran core (e.g., dihydroxybenzaldehyde derivatives) and introduce halogen substituents via electrophilic substitution. Bromination and fluorination steps require careful control of reaction conditions (e.g., using Br₂/CBr₄ or fluorinating agents like DAST). The carboxylate ester group is typically introduced via esterification of the corresponding carboxylic acid using ethanol under acidic catalysis .

- Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) to assess purity. Confirm identity via - and -NMR, comparing chemical shifts to literature values for analogous benzofuran esters (e.g., δ ~4.4 ppm for ethyl ester protons, δ ~160 ppm for carbonyl carbons) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; if exposed, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C in the dark to prevent degradation. Separate from oxidizers and strong acids .

- Disposal : Classify as hazardous waste. Incinerate in a licensed facility with scrubbing systems to capture halogenated byproducts .

Q. How can this compound be purified effectively, and what solvents are optimal for recrystallization?

Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate as primary solvents. Dissolve the crude product at elevated temperatures (60–70°C), filter hot to remove insoluble impurities, and cool slowly to room temperature. For polar byproducts, a mixed solvent system (e.g., ethanol/water) may improve yield .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1 ratio) for gradient elution. Monitor fractions via TLC (UV visualization) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in spectroscopic data for this compound?

Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (e.g., ethanol solution). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement : Use SHELX programs (SHELXT for solution, SHELXL for refinement). Analyze bond lengths/angles (e.g., C-Br ~1.89 Å, C-F ~1.34 Å) and torsional angles to confirm regiochemistry and planarity of the benzofuran core .

- Validation : Cross-check hydrogen bonding networks (e.g., C=O···H interactions) with graph-set analysis to resolve ambiguities in NMR assignments .

Q. What intermolecular interactions dominate its crystal packing, and how do they influence stability?

Methodological Answer :

- Hydrogen Bonding : Use Mercury or OLEX2 to visualize C=O···H–C and π-π stacking interactions. For example, the ethyl ester group may form C–H···O bonds with adjacent fluorobenzofuran rings, stabilizing the lattice .

- Halogen Interactions : Bromine’s polarizability enables Type II C–Br···O interactions (~3.3 Å), while fluorine’s electronegativity contributes to weaker C–F···H contacts. These interactions can be quantified using Hirshfeld surface analysis .

Q. How does the bromo-fluoro substitution pattern affect regioselectivity in downstream reactions?

Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect deactivates the benzofuran ring, directing EAS to the 5-position (meta to fluorine). Bromine at the 7-position further sterically hinders ortho/para sites. Validate via computational modeling (DFT) or competitive reaction studies with nitrobenzene derivatives .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids preferentially occurs at the bromine site (lower bond dissociation energy vs. C–F). Monitor via -NMR to confirm retention of fluorine .

Q. What analytical methods are most reliable for detecting decomposition products during long-term storage?

Methodological Answer :

- Stability Testing : Accelerate degradation by storing samples at 40°C/75% RH for 4 weeks. Analyze via LC-MS (ESI− mode) to detect hydrolysis products (e.g., free carboxylic acid, m/z [M−45]⁻ for ethyl ester loss) .

- Spectroscopic Monitoring : Track UV absorbance shifts (e.g., λ_max ~280 nm for intact compound vs. ~265 nm for debrominated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.